

A Comparative Guide to the Total Synthesis of Sperabillin A

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Compound of Interest

Compound Name: *Sperabillin A*

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Sperabillin A, a member of the sperabillin family of antibiotics, exhibits promising antibacterial activity, particularly against Gram-positive pathogens. Its unique structure, featuring a (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core and a (2E,4Z)-hexa-2,4-dienoyl side chain, has made it an attractive target for total synthesis. This guide provides a comparative analysis of the seminal total synthesis of **Sperabillin A** and the closely related Sperabillin C, developed by Allmendinger, Bauschke, and Paintner. The comparison highlights the stereochemical challenges and synthetic strategies employed to construct these potent antibiotics.

Quantitative Comparison of Sperabillin A and C Synthesis

The total syntheses of **Sperabillin A** and C were achieved from a common intermediate, starting from N-Boc-O-methyl-L-tyrosine. The overall efficiency of these linear syntheses is comparable, with the primary distinction arising from the stereochemistry of the hexadienoyl side chain.

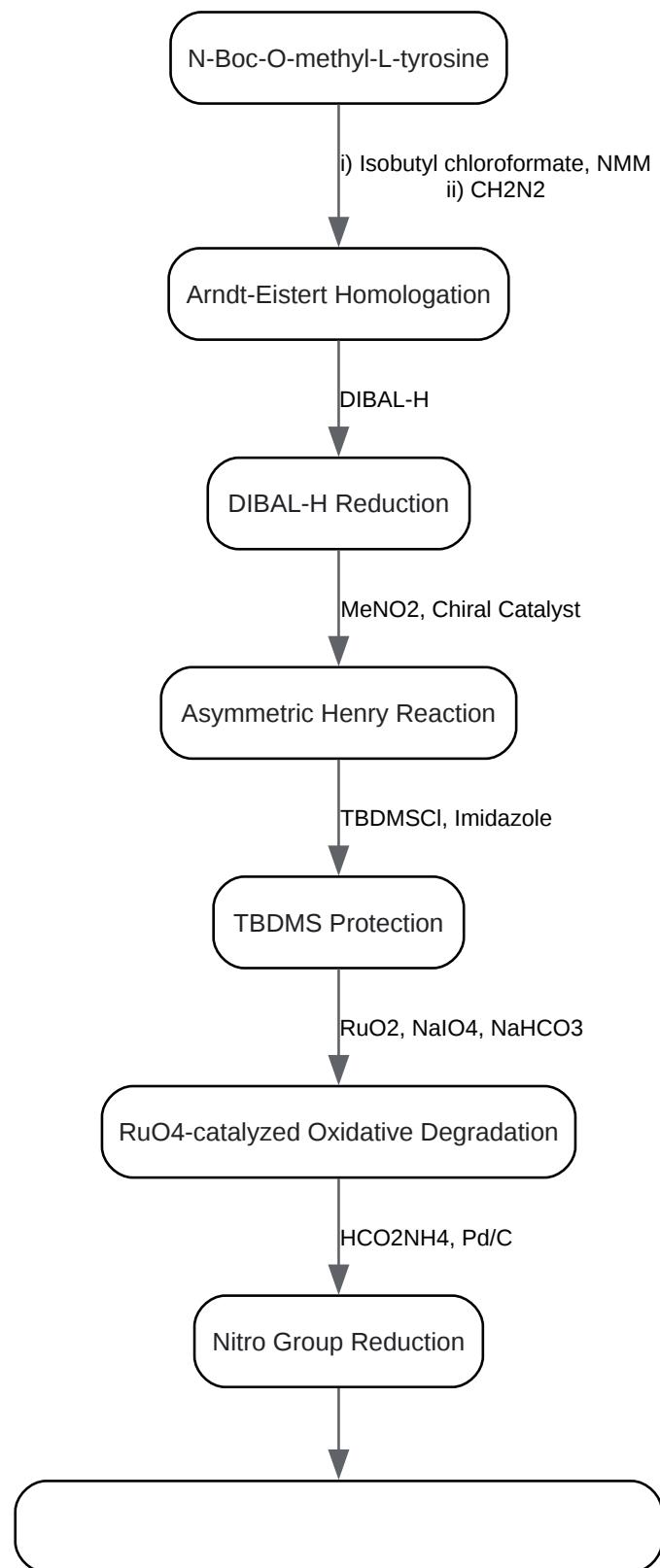
| Parameter | Sperabillin A Synthesis | Sperabillin C Synthesis | Reference |
|-------------------|---|---|-----------|
| Starting Material | N-Boc-O-methyl-L-tyrosine | N-Boc-O-methyl-L-tyrosine | [1][2] |
| Number of Steps | 11 | 11 | [1][2] |
| Overall Yield | 16% | 20% | [1][2] |
| Key Reactions | Arndt-Eistert Homologation, Asymmetric Henry Reaction, Ruthenium Tetroxide-catalyzed Oxidative Degradation | Arndt-Eistert Homologation, Asymmetric Henry Reaction, Ruthenium Tetroxide-catalyzed Oxidative Degradation | [1][2] |
| Side Chain | (2E,4Z)-hexa-2,4-dienoic acid | (2E,4E)-hexa-2,4-dienoic acid | [1][2] |

Synthetic Pathways and Methodologies

The synthetic strategy for both **Sperabillin A** and C hinges on the construction of the key (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core, followed by the attachment of the respective dienoic acid side chains and the final guanidinylation.

Synthesis of the Core Structure

The synthesis of the orthogonally protected core fragment is a multi-step process involving key stereoselective transformations.

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Synthesis of the Sperabillin Core

Experimental Protocols: Core Synthesis

Step 1: Arndt-Eistert Homologation To a solution of N-Boc-O-methyl-L-tyrosine in DME at -20 °C, isobutyl chloroformate and N-methylmorpholine (NMM) are added. The resulting mixed anhydride is then treated with diazomethane, and the reaction is allowed to warm to room temperature. The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of silver benzoate and triethylamine in methanol to yield the homologated ester (86% yield over two steps).[2]

Step 2: DIBAL-H Reduction The ester obtained from the previous step is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) in toluene at -85 °C (85% yield).[2]

Step 3: Asymmetric Henry Reaction The aldehyde is reacted with nitromethane in the presence of a chiral catalyst (5 mol%) in ethanol at room temperature to afford the nitro alcohol with high stereoselectivity (83% yield).[2]

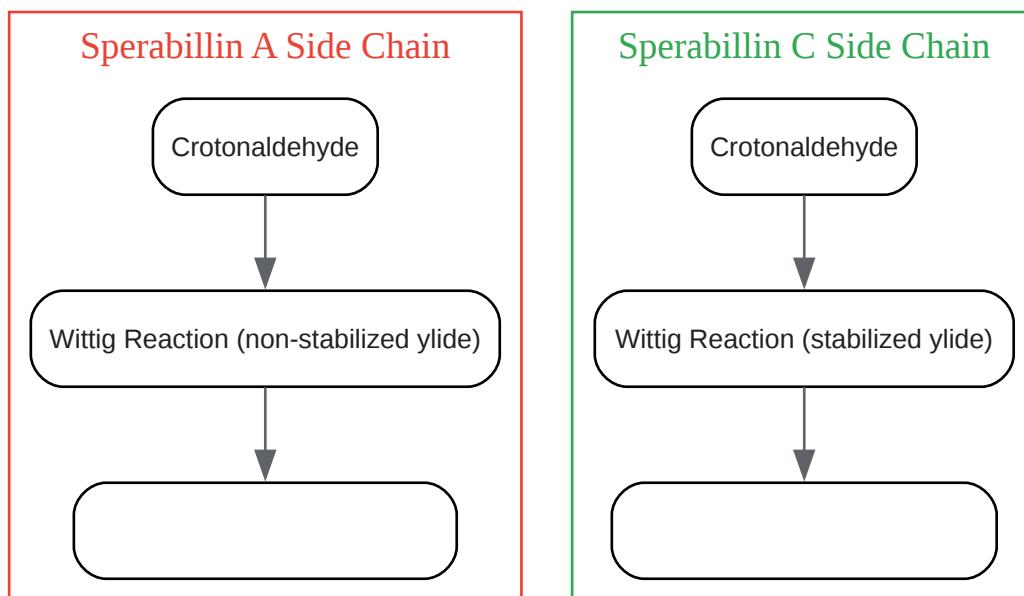
Step 4: TBDMS Protection The secondary alcohol of the nitro alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF at room temperature (82% yield).[2]

Step 5: Ruthenium Tetroxide-catalyzed Oxidative Degradation The aromatic ring of the protected nitro alcohol is cleaved using a catalytic amount of ruthenium dioxide (5 mol%) with sodium periodate as the stoichiometric oxidant and sodium bicarbonate in an ethyl acetate-water solvent system at room temperature. This reaction unmasks the carboxylic acid functionality (67% yield).[2]

Step 6: Nitro Group Reduction The nitro group is reduced to a primary amine using ammonium formate and palladium on carbon in methanol at room temperature, yielding the orthogonally protected (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core (90% yield).[2]

Synthesis of the Hexadienoic Acid Side Chains

The syntheses of the (2E,4Z) and (2E,4E) isomers of hexa-2,4-dienoic acid are crucial for accessing **Sperabillin A** and C, respectively. These syntheses often employ stereoselective olefination reactions.



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Synthesis of Hexadienoic Acid Side Chains

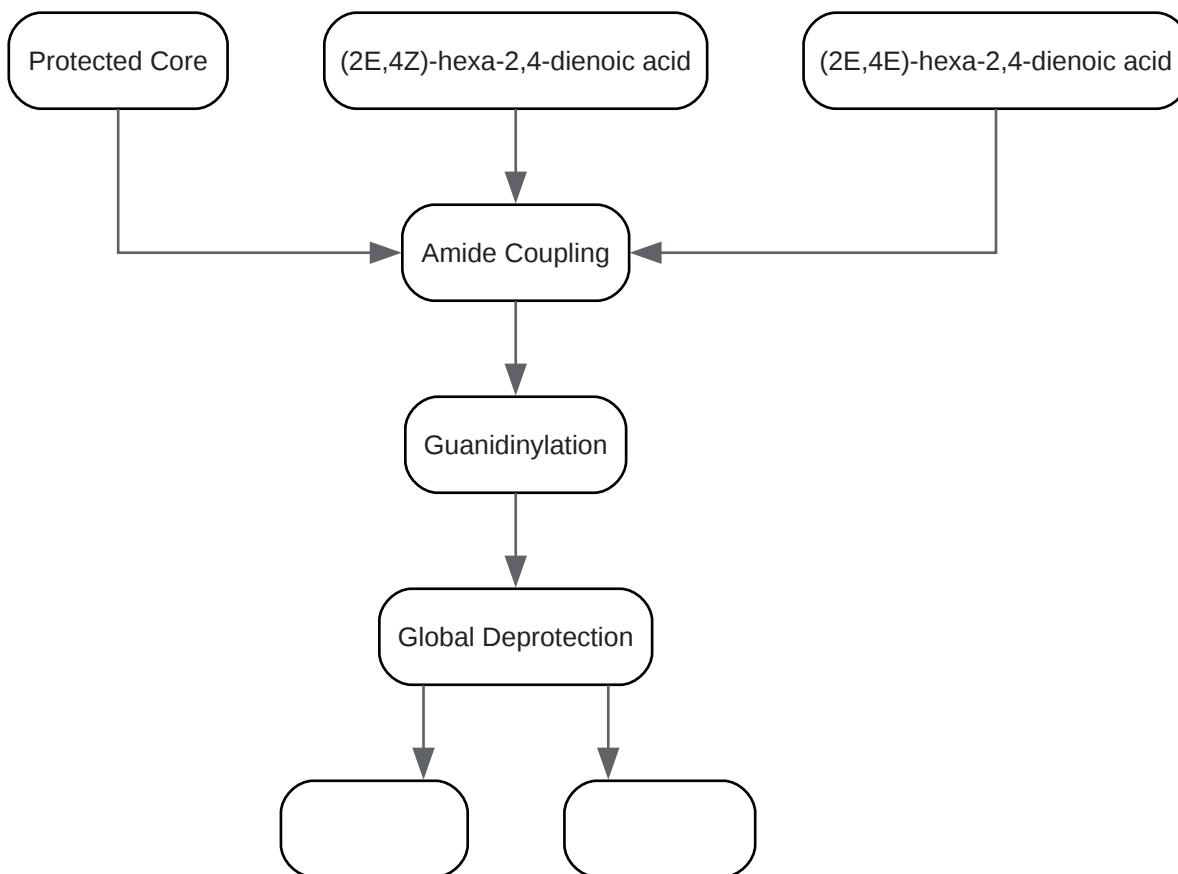
Experimental Protocols: Side Chain Synthesis

Synthesis of (2E,4Z)-hexa-2,4-dienoic acid (for **Sperabillin A**) The (2E,4Z) isomer can be synthesized via a Wittig reaction between crotonaldehyde and a non-stabilized ylide, which favors the formation of the Z-configured double bond.[3][4] The resulting diene can then be oxidized to the corresponding carboxylic acid.

Synthesis of (2E,4E)-hexa-2,4-dienoic acid (for Sperabillin C) The thermodynamically more stable (2E,4E) isomer is synthesized via a Wittig reaction employing a stabilized phosphonium ylide, which selectively forms the E-configured double bond.[3]

Final Assembly and Deprotection

The final steps of the synthesis involve the coupling of the protected core with the respective hexadienoic acid side chain, followed by the introduction of the amidino group and global deprotection to yield the final Sperabillin products.



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Final Assembly of Sperabillins A and C

Experimental Protocols: Final Assembly

Amide Coupling The protected core is coupled with the activated form of either (2E,4Z)- or (2E,4E)-hexa-2,4-dienoic acid using standard peptide coupling reagents.

Guanidinylation and Deprotection The terminal amino group is converted to a guanidine. This is followed by a global deprotection sequence, typically using acidic conditions, to remove the Boc and TBDMS protecting groups, yielding the final **Sperabillin A** or **C** as a hydrochloride salt.^[2]

Conclusion

The total synthesis of **Sperabillin A** and **C** by Allmendinger, Bauschke, and Paintner represents a significant achievement in natural product synthesis. The route is characterized by its stereocontrolled construction of the complex core structure and its flexibility in

accommodating different side chains. While no other total syntheses of **Sperabillin A** have been reported to date, this seminal work provides a robust framework for the synthesis of these and other related pseudo-peptide antibiotics. Future work in this area may focus on the development of more convergent or chemoenzymatic approaches to further improve the efficiency of the synthesis.

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